molecular formula C44H36N8Zn+4 B15090858 JC-1 chloride CAS No. 34444-93-4

JC-1 chloride

Cat. No.: B15090858
CAS No.: 34444-93-4
M. Wt: 742.2 g/mol
InChI Key: YNJPEFIZCXXDIS-UHFFFAOYSA-N
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Description

JC-1 chloride: (5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine chloride) is a cationic dye widely used in scientific research to study mitochondrial membrane potential. This compound is particularly useful in apoptosis studies, where it helps to monitor mitochondrial health by exhibiting potential-dependent accumulation in mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: JC-1 chloride is synthesized through a series of chemical reactions involving the condensation of tetrachlorobenzimidazole with tetraethylbenzimidazolium chloride. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: JC-1 chloride primarily undergoes reactions related to its role as a fluorescent dye. It can form J-aggregates at higher concentrations or higher mitochondrial membrane potentials, resulting in a shift in fluorescence emission from green to red .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically different fluorescent species of this compound, such as monomers and J-aggregates, which are used to indicate changes in mitochondrial membrane potential .

Mechanism of Action

JC-1 chloride exerts its effects by selectively accumulating in the mitochondria of living cells. At low concentrations, it exists as monomers that emit green fluorescence. At higher concentrations or higher mitochondrial membrane potentials, it forms red fluorescent J-aggregates. The ratio of red to green fluorescence is used to measure mitochondrial membrane potential, providing insights into mitochondrial health and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to form J-aggregates, which provide a distinct red fluorescence signal at higher mitochondrial membrane potentials. This property makes it particularly useful for ratiometric measurements of mitochondrial membrane potential, allowing for more accurate and reliable assessments of mitochondrial health .

Properties

CAS No.

34444-93-4

Molecular Formula

C44H36N8Zn+4

Molecular Weight

742.2 g/mol

IUPAC Name

zinc;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide

InChI

InChI=1S/C44H36N8.Zn/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2

InChI Key

YNJPEFIZCXXDIS-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Zn+2]

Origin of Product

United States

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